4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution or addition reactions.
Attachment of the Thiadiazole Ring: The thiadiazole ring can be attached through a coupling reaction with appropriate thiadiazole precursors.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: Various substitution reactions can occur on the piperidine ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted piperidines or thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents.
Other Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.
Thiadiazole Derivatives: Compounds with the thiadiazole ring but different attached groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-7(15)8-2-4-14(5-3-8)10(16)12-9-13-11-6-17-9/h6-8,15H,2-5H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQSBVNPKMKHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)NC2=NN=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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